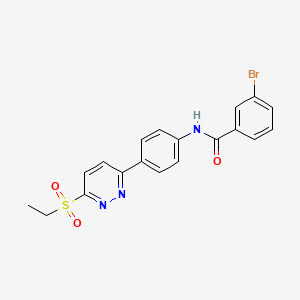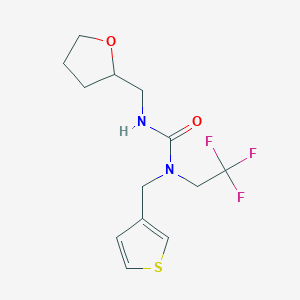
3-((Tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea is a complex organic compound featuring a tetrahydrofuran ring, a thiophene ring, and a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The trifluoroethyl group can be reduced to form trifluoromethane.
Substitution: : The tetrahydrofuran ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Thiophene-3-sulfoxide or thiophene-3-sulfone.
Reduction: : Trifluoromethane.
Substitution: : Various substituted tetrahydrofurans.
Aplicaciones Científicas De Investigación
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the interaction with biological targets.
Medicine: : Potential use in drug development due to its unique structure.
Industry: : Use as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used in drug development, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparación Con Compuestos Similares
This compound is unique due to its combination of tetrahydrofuran, thiophene, and trifluoroethyl groups. Similar compounds might include:
3-((Tetrahydrofuran-2-yl)methyl)urea: : Lacks the thiophene and trifluoroethyl groups.
1-(Thiophen-3-ylmethyl)urea: : Lacks the tetrahydrofuran and trifluoroethyl groups.
3-(Trifluoroethyl)urea: : Lacks the tetrahydrofuran and thiophene groups.
Propiedades
IUPAC Name |
3-(oxolan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2S/c14-13(15,16)9-18(7-10-3-5-21-8-10)12(19)17-6-11-2-1-4-20-11/h3,5,8,11H,1-2,4,6-7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHXYWDEZVGCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
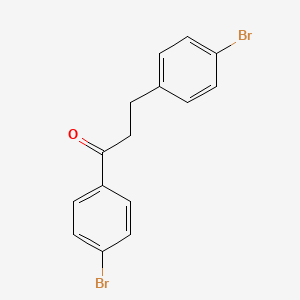
![(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione](/img/structure/B2527039.png)
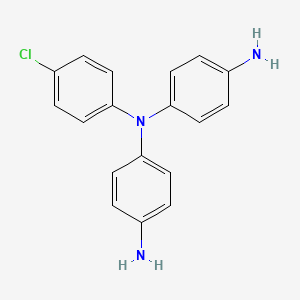

![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)
![Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2527048.png)

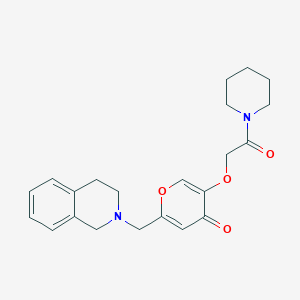

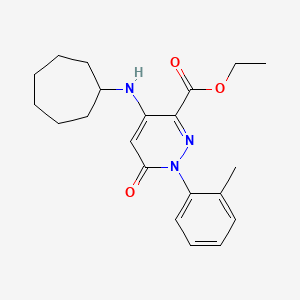
![2-nitro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2527054.png)
![4-chloro-1-propyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2527056.png)
![4-chloro-N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2527059.png)
